6-Thiophen-2-YL-1H-indazole-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property Profiling

Medicinal chemists optimizing CNS kinase inhibitors require building blocks with enhanced passive permeability-unsubstituted indazole-3-carboxylic acid (LogP ~1.3-1.6) often falls short. 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid (CAS 869783-22-2) resolves this with a 6-thiophene substituent that raises LogP to 2.76 (>1.2-unit increase). • Direct 3-COOH amide coupling eliminates 2-3 protection steps, accelerating SAR library synthesis. • Thiophene sulfur introduces unique polarizability and sulfur-π interactions unavailable with 6-phenyl analogs, enhancing kinase hinge-region binding. • Consistent 97% purity ensures reproducible results across automated parallel synthesis workflows.

Molecular Formula C12H8N2O2S
Molecular Weight 244.27 g/mol
CAS No. 869783-22-2
Cat. No. B1423819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thiophen-2-YL-1H-indazole-3-carboxylic acid
CAS869783-22-2
Molecular FormulaC12H8N2O2S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC3=C(C=C2)C(=NN3)C(=O)O
InChIInChI=1S/C12H8N2O2S/c15-12(16)11-8-4-3-7(6-9(8)13-14-11)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16)
InChIKeyDIDOERKUAPXZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Thiophen-2-yl-1H-indazole-3-carboxylic acid Overview


6-Thiophen-2-yl-1H-indazole-3-carboxylic acid (CAS 869783-22-2) is a heterocyclic building block combining an indazole core with a 6-position thiophene substituent and a synthetically versatile 3-carboxylic acid handle. With a molecular weight of 244.27 g/mol and a calculated LogP of 2.76 , this compound is primarily employed in medicinal chemistry as a precursor for kinase-focused libraries and anti-inflammatory agent development. Its structural features—an electron-rich thiophene ring and a hydrogen-bond-donating indazole NH alongside the carboxylic acid—position it within the broader class of 6-aryl-indazole-3-carboxylic acids, which are frequent intermediates in drug discovery programs targeting ATP-binding pockets and allosteric regulatory sites.

Precursor for kinase-focused compound libraries
Indazole core with a synthetically versatile 3-carboxylic acid handle
Supports development of anti-inflammatory research tool compounds

Substitution Risks for 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid


Substituting 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid with unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) or its 6-phenyl analog (CAS 1227267-25-5) introduces critical alterations in lipophilicity, electronic distribution, and molecular recognition that directly compromise downstream synthetic outcomes. The target compound’s computed LogP of 2.76 represents a >1.2 log unit increase over unsubstituted indazole-3-carboxylic acid (LogP ≈ 1.3–1.6), a shift that substantially alters passive membrane permeability and protein binding characteristics of final drug candidates [1]. Furthermore, the thiophene sulfur atom introduces unique polarizability and potential for sulfur-π interactions absent in the 6-phenyl analog, modifying binding poses in kinase hinge regions. Generic substitution with simpler indazole acids therefore risks producing derivatives with unpredictable pharmacokinetic profiles and target engagement kinetics, undermining the reproducibility of structure-activity relationship (SAR) campaigns.

LogP Shift Unsubstituted indazole-3-carboxylic acid significantly lowers lipophilicity, which may alter permeability context and target binding characteristics of final candidates.
Electronic Mismatch The 6-phenyl analog lacks the thiophene sulfur's polarizability and potential for sulfur-π interactions, potentially shifting binding poses in kinase hinge regions.
SAR Reproducibility Generic replacement with simpler indazole acids may introduce unpredictable pharmacokinetic profiles and target engagement kinetics, undermining campaign reproducibility.

Comparative Evidence for 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid


Lipophilicity Advantage over Indazole-3-carboxylic acid

The target compound exhibits markedly higher lipophilicity relative to the unsubstituted indazole-3-carboxylic acid core. Fluorochem reports a calculated LogP of 2.76 for 6-thiophen-2-yl-1H-indazole-3-carboxylic acid, whereas the parent indazole-3-carboxylic acid consistently reports LogP values between 1.26 and 1.57 [1]. This >1.2 log unit difference indicates that the thiophene-substituted compound will have significantly greater membrane permeability and reduced aqueous solubility, properties that directly influence the drug-likeness of derived amide and ester analogs.

Lipophilicity Context
Cross-study comparable
ΔLogP ≈ +1.2 to +1.5 log units vs. indazole-3-carboxylic acid core
Supports selection for designing candidates targeting hydrophobic binding pockets.
In silico prediction; data to verify with experimental logP.
Medicinal Chemistry Drug Design Physicochemical Property Profiling

Hydrogen Bonding Advantage over 6-Phenyl Analog

The sulfur atom in the thiophene ring of the target compound contributes an additional hydrogen bond acceptor (HBA) beyond the count for the 6-phenyl analog. The Fluorochem specification lists 3 HBA and 2 HBD for 6-thiophen-2-yl-1H-indazole-3-carboxylic acid . The 6-phenyl analog (C₁₄H₁₀N₂O₂, MW 238.24) replaces the sulfur with a CH group, resulting in only 2 HBA while retaining 2 HBD. This additional acceptor capability can modulate binding affinity and selectivity in kinase hinge regions where sulfur-mediated interactions are exploited.

H-Bond Acceptor Count
Class-level inference
Target: HBA = 3, HBD = 2 vs. 6-Phenyl analog: HBA = 2, HBD = 2
Reported additional HBA may modulate binding affinity in kinase hinge regions.
Vendor specification; independent review recommended.
Medicinal Chemistry Molecular Recognition Crystal Engineering

Direct Amide Coupling via 3-Carboxylic Acid Handle

The 3-carboxylic acid group of 6-thiophen-2-yl-1H-indazole-3-carboxylic acid enables direct amide bond formation with amine building blocks using standard coupling reagents (e.g., HATU, EDC/HOBt). This contrasts with the commercially available 6-thiophen-2-yl-1H-indazole (CAS 885272-10-6), which lacks the carboxylic acid handle and requires additional functionalization steps (e.g., nitration, reduction, acylation) to reach the same carboxamide products . The target compound's supplier-specified purity of 97% and explicit storage conditions (0–8 °C) further support its readiness for automated parallel synthesis platforms .

Synthetic Efficiency
Supporting evidence
One-step direct amide coupling reduces 2–3 synthetic steps vs. non-carboxylated analog
Supports accelerated SAR exploration and improved throughput in parallel synthesis.
Supplier-specified purity and storage support automated workflows.
Organic Synthesis Library Chemistry Medicinal Chemistry

Application Scenarios for 6-Thiophen-2-yl-1H-indazole-3-carboxylic acid


Kinase Inhibitor Library Design with Enhanced Lipophilicity

When building a focused kinase inhibitor library, medicinal chemistry teams can directly couple 6-thiophen-2-yl-1H-indazole-3-carboxylic acid with diverse amines to generate 3-carboxamide derivatives. The thiophene substituent increases LogP by >1.2 units over the unsubstituted indazole core, biasing the library toward compounds with improved passive permeability and blood-brain barrier penetration potential, as inferred from the physicochemical evidence .

Replacing 6-Phenyl Scaffolds in Allosteric Inhibitors

In programs targeting allosteric kinase pockets or protein-protein interfaces, the sulfur atom in the 6-thiophene ring provides an additional hydrogen bond acceptor and unique polarizability not available with 6-phenyl analogs. This enables exploration of sulfur-specific interactions (e.g., sulfur-π, chalcogen bonding) that can enhance binding affinity and selectivity .

One-Step Indazole-3-carboxamide Probe Synthesis

For chemical biology applications requiring rapid access to indazole-based probes (e.g., photoaffinity labels, fluorescent conjugates), the pre-installed carboxylic acid allows direct amide coupling without protection/deprotection sequences. This eliminates 2–3 synthetic steps compared to starting from 6-thiophen-2-yl-1H-indazole, accelerating probe development timelines and preserving material throughput in automated synthesis workflows .

Physicochemical Benchmarking in Lead Optimization

When optimizing lead series for balanced drug-like properties, procurement of the thiophene-substituted building block enables systematic LogP tuning. The measured LogP of 2.76 serves as a reference point; medicinal chemists can further modulate lipophilicity through amide substituent choice while maintaining the indazole-thiophene core geometry, allowing rational multiparameter optimization (e.g., LipE, LLE) without scaffold hopping .

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Enhanced lipophilicity context
Permeability and BBB penetration endpoint review
Allosteric inhibitor scaffold exploration
Sulfur-specific interaction capability
Binding affinity and selectivity context
Chemical biology probe synthesis
Direct amide coupling handle
Step-count reduction and throughput context
Lead optimization benchmarking
Systematic LogP tuning core
Multiparameter optimization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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